
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)cyclohexanecarboxamide
描述
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)cyclohexanecarboxamide, also known as PHCCC, is a chemical compound that belongs to the class of positive allosteric modulators (PAMs) of metabotropic glutamate receptor subtype 4 (mGluR4). PHCCC has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including Parkinson's disease, schizophrenia, and addiction.
作用机制
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)cyclohexanecarboxamide acts as a positive allosteric modulator of mGluR4, which is a G-protein-coupled receptor that plays a key role in the regulation of neurotransmitter release and synaptic plasticity. By binding to the allosteric site on mGluR4, this compound enhances the receptor's response to glutamate, leading to increased signaling through the receptor and downstream effects on neuronal function.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in animal models. In addition to its neuroprotective and antipsychotic effects, this compound has been shown to reduce inflammation and oxidative stress in the brain. This compound has also been shown to modulate the activity of other neurotransmitter systems, including the dopamine and opioid systems.
实验室实验的优点和局限性
One advantage of N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)cyclohexanecarboxamide as a research tool is its specificity for mGluR4, which allows for targeted modulation of this receptor without affecting other receptors or neurotransmitter systems. However, this compound has limitations as a research tool, including its relatively low potency and selectivity compared to other mGluR4 PAMs.
未来方向
Future research on N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)cyclohexanecarboxamide could focus on further elucidating its mechanism of action and exploring its potential therapeutic applications in humans. In addition, the development of more potent and selective mGluR4 PAMs could lead to improved research tools and potential therapeutic agents for neurological disorders.
科学研究应用
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)cyclohexanecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. In preclinical studies, this compound has been shown to have neuroprotective effects and to improve motor function in animal models of Parkinson's disease. This compound has also been shown to have antipsychotic effects in animal models of schizophrenia and to reduce drug-seeking behavior in animal models of addiction.
属性
IUPAC Name |
N-(1,3-dioxo-2-phenylisoindol-4-yl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c24-19(14-8-3-1-4-9-14)22-17-13-7-12-16-18(17)21(26)23(20(16)25)15-10-5-2-6-11-15/h2,5-7,10-14H,1,3-4,8-9H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJZHSIIXJFESX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=CC3=C2C(=O)N(C3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[({2-[(tert-butylamino)carbonyl]phenyl}amino)carbonyl]phenyl acetate](/img/structure/B3947715.png)
![methyl 4-(8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoate](/img/structure/B3947720.png)
![1-{3-[(1,3-benzothiazol-2-ylthio)methyl]-4-methoxyphenyl}-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride](/img/structure/B3947739.png)
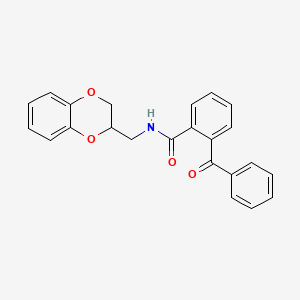
![N-(4-{[4-(2-fluorobenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3947747.png)
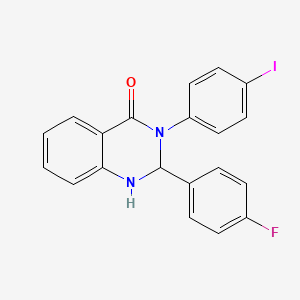
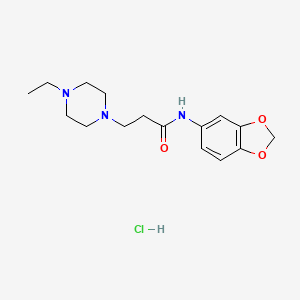
![5,6-dichloro-2-[3-methyl-1-(1-piperidinylcarbonyl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3947765.png)
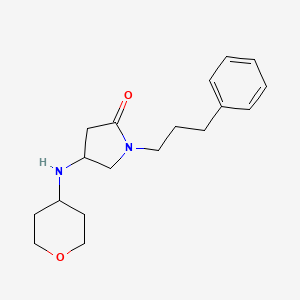
![2-(3-methoxybenzyl)-4-[3-(1H-pyrazol-1-yl)propyl]morpholine](/img/structure/B3947773.png)
![methyl 2-[(4-{3-oxo-3-[(3-pyridinylmethyl)amino]propyl}-1-piperidinyl)carbonyl]benzoate](/img/structure/B3947778.png)
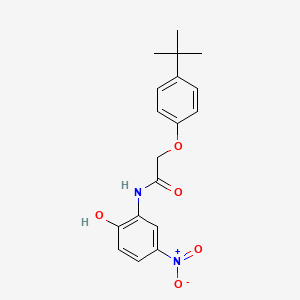
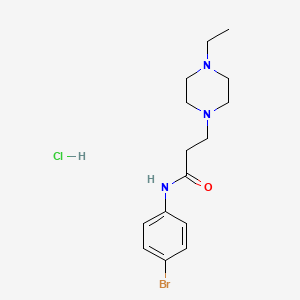
![1-[(4-fluorophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine oxalate](/img/structure/B3947802.png)